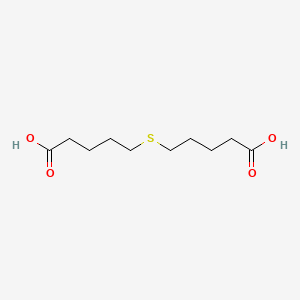
Pentanoic acid, 5,5'-thiobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid,5,5-thiobis- is an organic compound that features a thiobis group attached to the pentanoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentanoic acid,5,5-thiobis- can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with a thiol compound under specific conditions to introduce the thiobis group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of pentanoic acid,5,5-thiobis- often involves large-scale chemical processes. These processes may include the use of advanced reactors and purification techniques to achieve high yields and purity of the compound. The exact methods can vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid,5,5-thiobis- undergoes various chemical reactions, including:
Oxidation: The thiobis group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiobis group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pentanoic acid,5,5-thiobis- can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
Pentanoic acid,5,5-thiobis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Pentanoic acid,5,5-thiobis- is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of pentanoic acid,5,5-thiobis- involves its interaction with specific molecular targets and pathways The thiobis group can form bonds with various biomolecules, influencing their structure and function
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid: A simple carboxylic acid with a similar backbone but without the thiobis group.
Hexanoic acid: Another carboxylic acid with a longer carbon chain.
Butanoic acid: A shorter-chain carboxylic acid.
Uniqueness
Pentanoic acid,5,5-thiobis- is unique due to the presence of the thiobis group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of sulfur-containing compounds and materials.
Propriétés
Numéro CAS |
10341-17-0 |
|---|---|
Formule moléculaire |
C10H18O4S |
Poids moléculaire |
234.31 g/mol |
Nom IUPAC |
5-(4-carboxybutylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C10H18O4S/c11-9(12)5-1-3-7-15-8-4-2-6-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
Clé InChI |
ACAYZXFEFNEADF-UHFFFAOYSA-N |
SMILES canonique |
C(CCSCCCCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


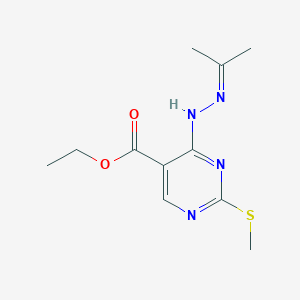
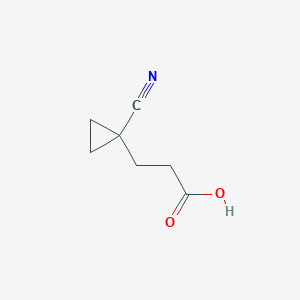
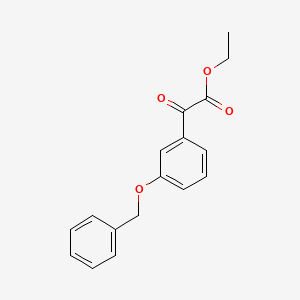
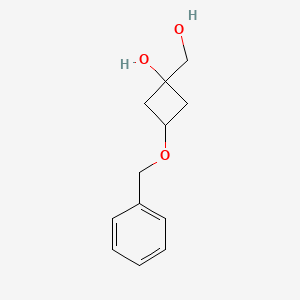
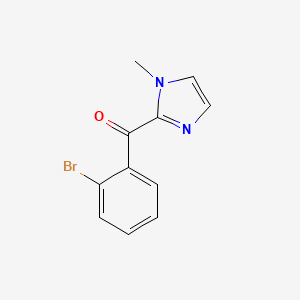
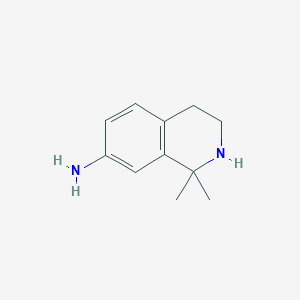
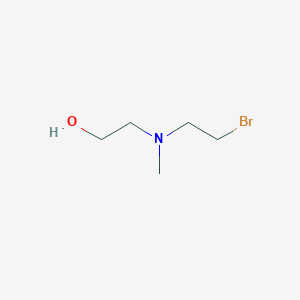

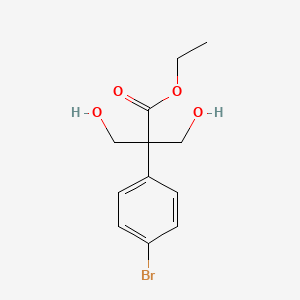
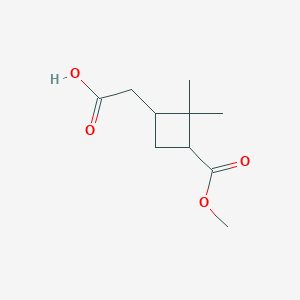
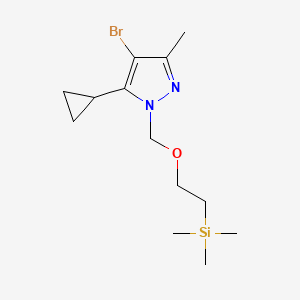
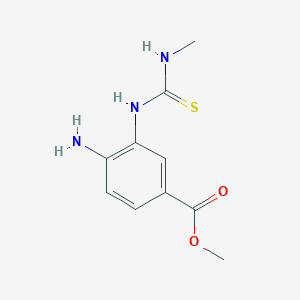
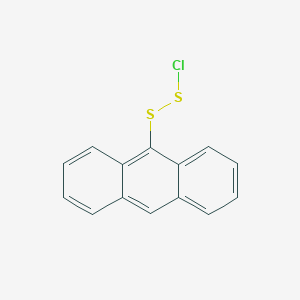
![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
